molecular formula C11H20N4S B12083641 3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine

3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine

Cat. No.: B12083641
M. Wt: 240.37 g/mol
InChI Key: CHUGYRWUYVEDPA-UHFFFAOYSA-N
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Description

3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine is a compound with the molecular formula C11H20N4S . It is a specialty product often used in proteomics research . This compound features a triazole ring, a cyclopentyl group, and a methylthio substituent, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

The synthesis of 3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine involves multiple steps, typically starting with the formation of the triazole ring. The cyclopentyl and methylthio groups are introduced through specific reactions, such as alkylation or substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentyl and methylthio groups may enhance the compound’s binding affinity and specificity, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine include other triazole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H20N4S

Molecular Weight

240.37 g/mol

IUPAC Name

3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H20N4S/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9/h9H,2-8,12H2,1H3

InChI Key

CHUGYRWUYVEDPA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1C2CCCC2)CCCN

Origin of Product

United States

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